molecular formula C17H14ClN3O3 B4414545 3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B4414545
M. Wt: 343.8 g/mol
InChI Key: BGXRXWIWEYHCHV-UHFFFAOYSA-N
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Description

3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves the following steps:

  • Formation of the 1,2,4-oxadiazole ring: : This can be achieved by the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents used for this cyclization include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Attachment of the methoxyphenyl group: : The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the oxadiazole intermediate.

  • Formation of the chlorobenzamide moiety: : The final step involves the coupling of the oxadiazole intermediate with 3-chlorobenzoyl chloride in the presence of a base, such as triethylamine (TEA), to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

    Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes and receptors involved in cellular processes such as signal transduction, metabolism, and gene expression. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be compared with other oxadiazole derivatives, such as:

    3-(2-methoxyphenyl)-1,2,4-oxadiazole: Lacks the chlorobenzamide moiety, which may result in different biological activity and chemical reactivity.

    3-chloro-N-{[3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.

    3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: Contains a methyl group instead of a methoxy group, which may affect its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-23-14-8-3-2-7-13(14)16-20-15(24-21-16)10-19-17(22)11-5-4-6-12(18)9-11/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXRXWIWEYHCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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